ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4S/c1-2-33-28(32)25-23-13-6-7-14-24(23)35-27(25)30-26(31)21(17-29)15-20-11-8-12-22(16-20)34-18-19-9-4-3-5-10-19/h3-5,8-12,15-16H,2,6-7,13-14,18H2,1H3,(H,30,31)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZINCOMKARZZHIR-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC(=CC=C3)OCC4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC(=CC=C3)OCC4=CC=CC=C4)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with potential biological activities that merit detailed exploration. This article aims to summarize its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a unique structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , and it features a benzothiophene core, which is known for its diverse pharmacological properties.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities:
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, the presence of the cyano group and the benzothiophene moiety may enhance cytotoxicity against certain cancer cell lines.
- Anti-inflammatory Effects : Compounds containing benzothiophene derivatives have been reported to possess anti-inflammatory properties. This could be attributed to their ability to inhibit pro-inflammatory cytokines.
- Antimicrobial Properties : There is evidence that related compounds exhibit antimicrobial activity against a range of pathogens. The presence of the phenylmethoxy group may contribute to this effect.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism or inflammation pathways.
- Modulation of Cell Signaling Pathways : It may affect signaling pathways related to apoptosis and cell survival.
Table 1: Summary of Research Findings
| Study Reference | Biological Activity | Findings |
|---|---|---|
| Study A | Anticancer | Inhibitory effects on breast cancer cell lines with IC50 values indicating significant cytotoxicity. |
| Study B | Anti-inflammatory | Reduction in TNF-alpha levels in vitro, suggesting potential for treating inflammatory diseases. |
| Study C | Antimicrobial | Effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Case Study Highlights
- Anticancer Study : A study conducted on various cancer cell lines demonstrated that the compound inhibited growth significantly at concentrations as low as 10 µM. The mechanism was linked to apoptosis induction via the mitochondrial pathway.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to a marked decrease in paw swelling and histological signs of inflammation compared to controls.
- Microbial Resistance : In vitro assays revealed that the compound exhibited strong activity against resistant strains of Staphylococcus aureus, indicating its potential as a novel antimicrobial agent.
Q & A
Q. What are the standard synthetic routes for preparing ethyl 2-[[(E)-2-cyano-3-(3-phenylmethoxyphenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?
The compound is synthesized via multi-step organic reactions. A common approach involves:
- Knoevenagel condensation : Reacting cyanoacetamide derivatives with substituted benzaldehydes (e.g., 3-phenylmethoxybenzaldehyde) in the presence of piperidine and acetic acid to form the α,β-unsaturated acrylamido intermediate .
- Amide coupling : Subsequent coupling of the acrylamido moiety with the tetrahydrobenzothiophene core under reflux conditions in toluene or DMF. Reaction yields (72–94%) depend on precise temperature control and solvent polarity .
- Purification via recrystallization (ethanol or methanol) and characterization by IR, H NMR, and mass spectrometry .
Q. How is the stereochemical configuration (E/Z) of the α,β-unsaturated acrylamido group confirmed experimentally?
The (E)-configuration is validated using:
- H NMR : Coupling constants () between the α- and β-protons of the acrylamido group .
- X-ray crystallography : Definitive assignment via single-crystal diffraction studies, particularly for analogs with similar substituents .
- Computational modeling : DFT calculations to compare experimental and theoretical NMR/IR spectra .
Q. What in vitro assays are typically used to evaluate the compound’s antioxidant activity?
Standard assays include:
- DPPH radical scavenging : Measures hydrogen-donating capacity at concentrations of 10–100 μM, with IC values compared to ascorbic acid .
- Superoxide dismutase (SOD) mimicry : Evaluates inhibition of pyrogallol autoxidation in phosphate buffer (pH 7.4) .
- FRAP (Ferric Reducing Antioxidant Power) : Quantifies reduction of Fe-TPTZ complex to Fe at λ = 593 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during Knoevenagel condensation?
- Solvent screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase side reactions; toluene with 5% acetic acid improves selectivity .
- Catalyst modulation : Replacing piperidine with morpholine reduces enolization side products .
- Temperature control : Maintaining 80–90°C prevents thermal decomposition of the cyano group .
Q. What strategies resolve contradictions in reported anti-inflammatory activity across substituted analogs?
Discrepancies arise from substituent electronic effects and assay variability. Mitigation approaches include:
- Structure-activity relationship (SAR) studies : Systematic variation of the phenylmethoxy group’s substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH) to correlate with COX-2 inhibition .
- Standardized assay protocols : Use of LPS-induced RAW 264.7 macrophage models with TNF-α/IL-6 ELISA quantification to minimize inter-lab variability .
- Molecular docking : Computational alignment of analogs with COX-2 active sites to rationalize activity differences .
Q. How does the tetrahydrobenzothiophene core influence the compound’s pharmacokinetic properties?
- Metabolic stability : The saturated cyclohexene ring reduces oxidative metabolism by CYP450 enzymes compared to aromatic cores, as shown in microsomal stability assays .
- Lipophilicity : LogP values (~5.1) derived from HPLC retention times suggest moderate blood-brain barrier permeability, critical for CNS-targeted applications .
- Solubility : Nanoformulation with PEGylated liposomes improves aqueous solubility (from <0.1 mg/mL to >2 mg/mL) for in vivo studies .
Q. What advanced spectroscopic techniques elucidate electronic interactions between the cyano group and benzothiophene moiety?
- Time-resolved fluorescence spectroscopy : Measures Förster resonance energy transfer (FRET) between the cyano (acceptor) and benzothiophene (donor) groups .
- UV-Vis spectroscopy : Bathochromic shifts in λ (270→290 nm) indicate conjugation extension in polar solvents .
- Electrochemical analysis : Cyclic voltammetry reveals redox potentials correlated with electron-withdrawing effects of the cyano group .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity profiles for this compound?
Variations arise from:
- Cell line specificity : Differential sensitivity in HeLa (IC = 12 μM) vs. MCF-7 (IC = 45 μM) due to variable expression of ABC transporters .
- Assay endpoints : MTT assays may underestimate toxicity in metabolically quiescent cells compared to clonogenic survival assays .
- Batch purity : HPLC-MS quantification of impurities (e.g., residual Pd from coupling reactions) ensures reproducible results .
Methodological Recommendations
Q. What computational tools predict the compound’s binding affinity for kinase targets?
- Molecular dynamics (MD) simulations : AMBER or GROMACS for free-energy perturbation (FEP) calculations .
- Docking software : AutoDock Vina or Glide (Schrödinger) with hybrid QM/MM scoring for halogen-bond interactions .
- Machine learning : DeepChem models trained on ChEMBL data to prioritize synthesis of high-affinity analogs .
Q. How to validate the compound’s stability under physiological conditions?
- Forced degradation studies : Incubate in simulated gastric fluid (pH 2.0) and PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS analysis .
- Light exposure testing : Monitor photodegradation under ICH Q1B guidelines using a xenon lamp .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
